molecular formula C10H10N2O4 B2929439 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354960-17-0

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2929439
CAS No.: 1354960-17-0
M. Wt: 222.2
InChI Key: JKICXIAQYWYNAX-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is an organic compound with a unique structure that includes an oxazolidinone ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-Methyl-3-nitrophenyl isocyanate with an appropriate oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted oxazolidinones: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazolidinone ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrophenyl isocyanate: Shares the nitrophenyl group but lacks the oxazolidinone ring.

    3-Nitro-4-methylphenol: Similar nitrophenyl structure but different functional groups.

    1,3-Oxazolidin-2-one: Lacks the nitrophenyl group but shares the oxazolidinone ring.

Uniqueness

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is unique due to the combination of the nitrophenyl group and the oxazolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7-2-3-8(6-9(7)12(14)15)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKICXIAQYWYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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